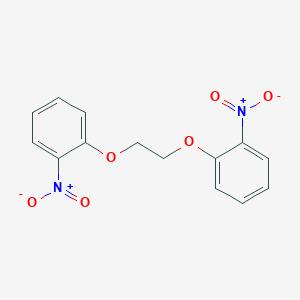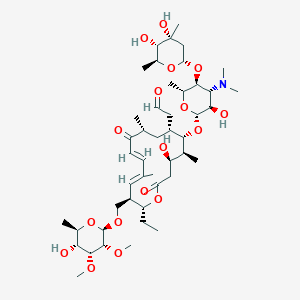
Kanamycin sulfato ácido
Descripción general
Descripción
El sulfato de kanamicina es un antibiótico aminoglucósido derivado de la bacteria Streptomyces kanamyceticus. Se utiliza ampliamente para tratar una variedad de infecciones bacterianas, particularmente las causadas por bacterias Gram-negativas. El compuesto funciona inhibiendo la síntesis de proteínas en las bacterias, lo que lo convierte en una herramienta crucial tanto en entornos clínicos como de investigación .
Aplicaciones Científicas De Investigación
El sulfato de kanamicina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un antibiótico estándar en varios ensayos químicos para probar la eficacia de nuevos agentes antimicrobianos.
Biología: Se emplea en biología molecular para la selección de organismos modificados genéticamente que portan genes de resistencia a la kanamicina.
Medicina: Se utiliza para tratar infecciones bacterianas graves, particularmente las que son resistentes a otros antibióticos. También se utiliza en terapia combinada para la tuberculosis.
Industria: Se utiliza en la producción de cultivos modificados genéticamente, donde sirve como un marcador de selección para plantas que se han transformado con éxito con rasgos deseados.
Mecanismo De Acción
El sulfato de kanamicina ejerce sus efectos uniéndose a la subunidad 30S del ribosoma bacteriano. Esta unión interfiere con el complejo de iniciación de la síntesis de proteínas, provocando una lectura errónea del ARNm y la terminación prematura de la síntesis de proteínas. El resultado es la producción de péptidos no funcionales o tóxicos, lo que lleva a la muerte de las células bacterianas.
Dianas Moleculares y Vías:
Diana Primaria: Subunidad ribosomal 30S.
Vías Involucradas: Inhibición de la síntesis de proteínas, inducción del estrés oxidativo y alteración de la integridad de la membrana.
Análisis Bioquímico
Biochemical Properties
Kanamycin Acid Sulfate interacts with the bacterial 30S ribosomal subunit . This interaction causes misreading of t-RNA, leaving the bacterium unable to synthesize proteins vital to its growth .
Cellular Effects
Kanamycin Acid Sulfate has a broad spectrum of activity against various types of cells. It is particularly effective against E. coli, Proteus species, E. aerogenes, K. pneumoniae, S. marcescens, and Acinetobacter species . It influences cell function by inhibiting protein synthesis, which is crucial for bacterial growth and replication .
Molecular Mechanism
The molecular mechanism of action of Kanamycin Acid Sulfate involves binding to the bacterial 30S ribosomal subunit . This binding causes a misreading of t-RNA, which inhibits the synthesis of proteins vital to bacterial growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Kanamycin Acid Sulfate can change over time. It is stable at 37℃ for 5 days
Metabolic Pathways
Kanamycin Acid Sulfate is involved in the protein synthesis pathway in bacteria . It interacts with the 30S ribosomal subunit, a key component in this pathway .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El sulfato de kanamicina se produce típicamente mediante procesos de fermentación que involucran Streptomyces kanamyceticus. La bacteria se cultiva en un medio rico en nutrientes, donde produce kanamicina. El antibiótico se extrae y purifica luego mediante una serie de procesos químicos, que incluyen precipitación y cristalización .
Métodos de Producción Industrial: En entornos industriales, se emplea la fermentación a gran escala. El proceso implica optimizar las condiciones de crecimiento de Streptomyces kanamyceticus para maximizar el rendimiento. Después de la fermentación, el caldo se somete a filtración, y la kanamicina se aísla mediante extracción con disolventes y cromatografía de intercambio iónico. El producto final se obtiene convirtiendo la kanamicina a su forma de sulfato, lo que mejora su solubilidad y estabilidad .
Análisis De Reacciones Químicas
Tipos de Reacciones: El sulfato de kanamicina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: La kanamicina se puede oxidar para formar varios derivados, que pueden tener diferentes actividades biológicas.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la kanamicina, lo que podría alterar sus propiedades antibióticas.
Reactivos y Condiciones Comunes:
Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes Reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Reactivos de Sustitución: Cloruros de acilo, haluros de alquilo.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de kanamicina, que a menudo se estudian por su potencial como nuevos antibióticos con propiedades mejoradas.
Comparación Con Compuestos Similares
El sulfato de kanamicina forma parte de la clase de antibióticos aminoglucósidos, que incluye otros compuestos como la gentamicina, la tobramicina y la amikacina. En comparación con estos antibióticos, el sulfato de kanamicina es único en su espectro específico de actividad y su relativamente menor nefrotoxicidad.
Compuestos Similares:
Gentamicina: Otro aminoglucósido con un espectro de actividad más amplio pero mayor nefrotoxicidad.
Tobramicina: Similar a la kanamicina pero más eficaz contra Pseudomonas aeruginosa.
Amikacina: Un derivado de la kanamicina con actividad mejorada contra cepas bacterianas resistentes.
El sulfato de kanamicina sigue siendo un antibiótico vital tanto en entornos clínicos como de investigación debido a su eficacia y su perfil de toxicidad relativamente bajo.
Propiedades
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N4O11.H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4)/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYGSFOGFJDDHP-KMCOLRRFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38N4O15S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
94108-19-7, 94237-36-2 | |
| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:7) (salt) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94108-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (2:3) (salt) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94237-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1047524 | |
| Record name | Kanamycin A sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3847-27-6, 64013-70-3, 25389-94-0, 70560-51-9 | |
| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3847-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kanamycin disulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64013-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kanamycin sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25389-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kanamycin A sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003847276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kanamycin sulfate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025389940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kanamycin A sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Kanamycin sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.652 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Kanamycin A sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.226 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Kanamycin sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KANAMYCIN A SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J80EX28SMQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-methylimidazo[4,5-f]quinoline](/img/structure/B14863.png)








